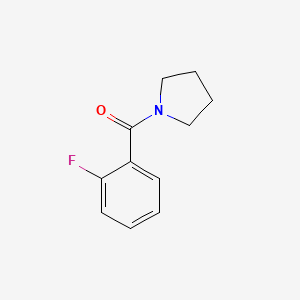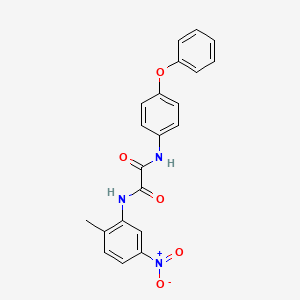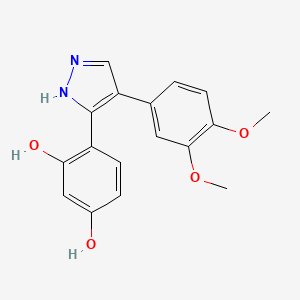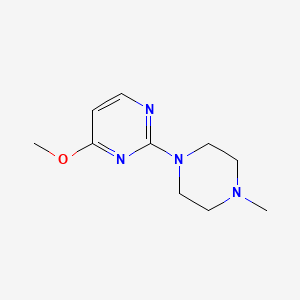
7-(diethylamino)-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(diethylamino)-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as DTEO and is synthesized through a multi-step process that involves the use of various reagents.
Aplicaciones Científicas De Investigación
Detection of Cr3+ Ions and Application in Living Cells
A study by Mani et al. (2018) highlights the synthesis of a compound related to 7-(diethylamino)-2H-chromen-2-one for the sensitive detection of Cr3+ ions. The compound showed a quick color response from fluorescent green to colorless and significant quenching of fluorescence in a dimethyl sulfoxide medium. This has applications in living cells, as demonstrated through confocal imaging.
Synthesis and Evaluation of Anti-inflammatory and Analgesic Activity
Ingale et al. (2010) synthesized a series of compounds including 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, closely related to the compound . These were screened for anti-inflammatory and analgesic activities, demonstrating significant biological activity and less ulcerogenic potential compared to standard NSAIDs (Ingale et al., 2010).
Antibacterial and Antifungal Properties
Mahesh et al. (2022) synthesized a novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety, showing significant antibacterial and antifungal activities. This study suggests potential applications in developing antimicrobial agents (Mahesh et al., 2022).
Antimicrobial Activity of Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives
Bhat et al. (2013) explored the synthesis of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This further indicates the broad spectrum of biological applications of such compounds (Bhat et al., 2013).
Synthesis and Photophysical Properties as Fluorescent Materials
Shimasaki et al. (2021) focused on the synthesis and characterization of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, demonstrating their potential as strong fluorescent materials. This indicates the application of such compounds in the field of fluorescence and photophysical studies (Shimasaki et al., 2021).
Synthesis of Coumarin-benzotriazole Hybrids for Anti-tubercular Activity
Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole based molecules, evaluating their anti-mycobacterial activity. One of the compounds displayed good activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Ambekar et al., 2017).
Propiedades
IUPAC Name |
7-(diethylamino)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)18-20-17(21-25-18)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHVZWIBNACAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)


![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)

![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)
![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)

![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
